REACTION_CXSMILES
|
[Cl:1][CH2:2][C@@H:3]([OH:27])[CH2:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]([C:15]2[CH:26]=[CH:25][C:18]([O:19][CH2:20][C@H:21]([OH:24])[CH2:22][OH:23])=[CH:17][CH:16]=2)([CH3:14])[CH3:13])=[CH:8][CH:7]=1.C(O[C:32](=[O:34])[CH3:33])(=O)C>N1C=CC=CC=1.CN(C1C=CN=CC=1)C>[C:4]([O:23][CH2:22][C@@H:21]([O:24][C:32](=[O:34])[CH3:33])[CH2:20][O:19][C:18]1[CH:17]=[CH:16][C:15]([C:12]([C:9]2[CH:8]=[CH:7][C:6]([O:5][CH2:4][C@H:3]([O:27][C:18](=[O:19])[CH3:17])[CH2:2][Cl:1])=[CH:11][CH:10]=2)([CH3:14])[CH3:13])=[CH:26][CH:25]=1)(=[O:5])[CH3:3]
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Name
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(R)-3-(4-(2-(4-((S)-3-chloro-2-hydroxypropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diol
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Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
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ClC[C@H](COC1=CC=C(C=C1)C(C)(C)C1=CC=C(OC[C@@H](CO)O)C=C1)O
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Name
|
|
Quantity
|
605 μL
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Type
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reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
|
6 mL
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Type
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solvent
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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catalyst
|
Smiles
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CN(C)C=1C=CN=CC1
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Type
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CUSTOM
|
Details
|
stirred for 15 min
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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the reaction mixture was quenched with an aqueous solution of sodium chloride
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Type
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EXTRACTION
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Details
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the resulting mixture was extracted twice with dichloromethane
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
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CUSTOM
|
Details
|
Solvents were evaporated
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Type
|
CUSTOM
|
Details
|
the resulting crude material was purified by silica gel flash chromatography (eluent: 2% methanol in dichloromethane)
|
Reaction Time |
14 h |
Name
|
title compound
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Type
|
product
|
Smiles
|
C(C)(=O)OC[C@H](COC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)OC[C@@H](CCl)OC(C)=O)OC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 621 mg | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 187.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |